1-(3,5-Dibromophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(3,5-Dibromophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of bromine, fluorine, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromophenyl)-2-fluoroethan-1-amine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromophenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1-(3,5-Dibromophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes by binding to their active sites, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3,5-Dibromophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H8Br2FN |
---|---|
Molecular Weight |
296.96 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8Br2FN/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,12H2 |
InChI Key |
MLLKUTQKRKBUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CF)N |
Origin of Product |
United States |
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